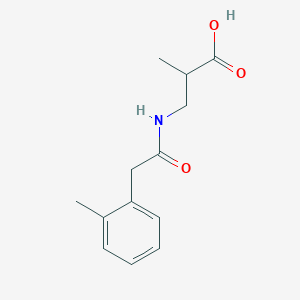
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of propanoic acid and features a tolyl group attached to the acetamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and 2-bromo-3-methylpropanoic acid.
Amidation Reaction: The o-toluidine is reacted with 2-bromo-3-methylpropanoic acid in the presence of a base, such as sodium hydroxide, to form the acetamido intermediate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(p-tolyl)propanoic acid
- 2-Methyl-3-(m-tolyl)propanoic acid
- 2-Methyl-3-(2-(p-tolyl)acetamido)propanoic acid
Uniqueness
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is unique due to the specific positioning of the tolyl group and the acetamido moiety, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)7-12(15)14-8-10(2)13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
IPKGITSEPWEIEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


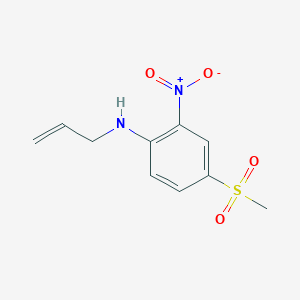
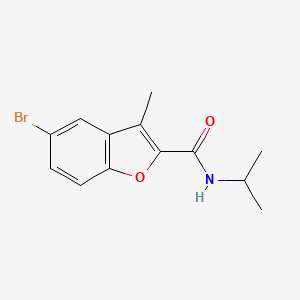
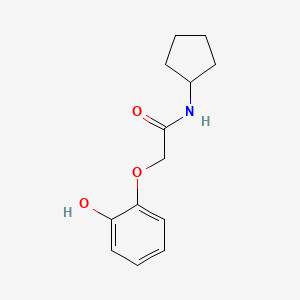
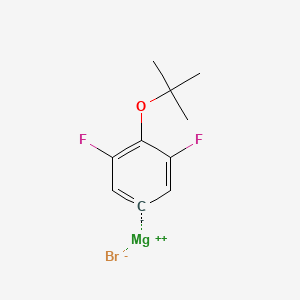
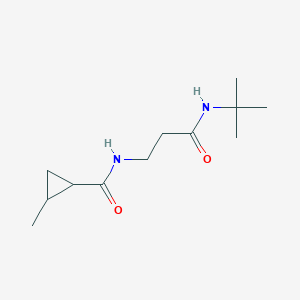
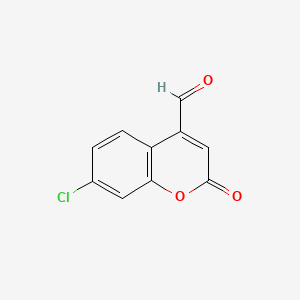
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)


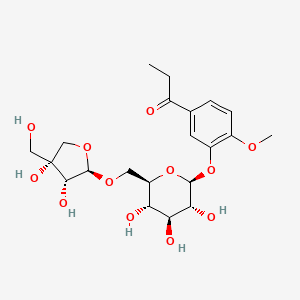
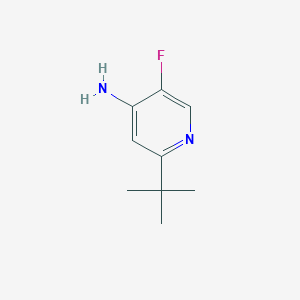
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
